molecular formula C19H23NO3 B12621163 Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate CAS No. 920514-00-7

Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate

Cat. No.: B12621163
CAS No.: 920514-00-7
M. Wt: 313.4 g/mol
InChI Key: UHGXHAWRKKYZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate is a complex organic compound that features an indole core structure. Indoles are significant in both natural and synthetic chemistry due to their presence in many biologically active molecules. This compound is of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, followed by the introduction of the 2-oxocyclohexyl group and the methyl ester group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-3-(1-methyl-2-oxocyclohexyl)propionate
  • Tetrahydrocarbazoles
  • Cyclopentindole
  • Cycloheptindole

Uniqueness

Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indole core, combined with the 2-oxocyclohexyl group, makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

CAS No.

920514-00-7

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

methyl 1-[3-(2-oxocyclohexyl)propyl]indole-3-carboxylate

InChI

InChI=1S/C19H23NO3/c1-23-19(22)16-13-20(17-10-4-3-9-15(16)17)12-6-8-14-7-2-5-11-18(14)21/h3-4,9-10,13-14H,2,5-8,11-12H2,1H3

InChI Key

UHGXHAWRKKYZKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C2=CC=CC=C21)CCCC3CCCCC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.